C-Flex
Description
Evolution and Significance of Thermoplastic Elastomers (TPEs) as Chemically Engineered Systems
The evolution of polymer chemistry led to the development of thermoplastic elastomers (TPEs), a class of materials that combine the processing advantages of thermoplastics with the functional properties of conventional thermoset rubbers. TPEs exhibit elasticity at room temperature but can be melted and processed using standard thermoplastic techniques like injection molding and extrusion at elevated temperatures. This reversible behavior is a consequence of their unique molecular architecture, typically involving a biphasic structure where rigid, thermoplastic segments act as physical cross-links within a continuous, soft elastomeric matrix. Unlike the permanent covalent bonds in thermoset rubbers, these physical associations (e.g., glassy domains or crystalline regions) dissociate upon heating, allowing the material to flow, and re-form upon cooling, restoring the elastomeric network. This characteristic makes TPEs readily recyclable, offering significant advantages in manufacturing efficiency and environmental sustainability compared to traditional rubbers.
Identification of C-Flex as a Representative Class of Advanced Elastomeric Polymers
This compound is recognized as a representative class within the family of advanced elastomeric polymers, specifically formulated as a thermoplastic elastomer. While often referred to by its brand name, this compound represents a range of specific TPE formulations designed for applications requiring flexibility, durability, and specific chemical and physical properties. These materials are typically based on the chemistry of styrene-ethylene/butylene-styrene (SEBS) block copolymers. The SEBS structure consists of hard styrene (B11656) end blocks and a soft, rubbery ethylene-butylene mid-block. The styrene blocks aggregate to form rigid domains that physically tie the SEBS copolymer chains together, providing the thermoplastic character and mechanical strength. The flexible ethylene-butylene segments form the continuous elastomeric phase responsible for the material's rubber-like elasticity. Formulations of this compound may also incorporate additives such as mineral oil and polysiloxanes to modify processing characteristics and final material properties like clarity and flexibility. Notably, certain this compound formulations are specified as not containing materials such as latex rubber, polyvinyl chloride (PVC), silicone rubber, or polyurethane, distinguishing their chemical composition from other TPE types.
Scope and Academic Relevance of Fundamental Chemical and Materials Science Research on this compound Analogues
Fundamental chemical and materials science research on TPEs, including materials analogous to this compound formulations, is of significant academic relevance. This research focuses on understanding the complex relationships between the chemical structure, molecular architecture, morphology (the arrangement of the hard and soft phases), and the resulting macroscopic properties. Studies delve into the synthesis of new block copolymers with tailored segment lengths and compositions, the impact of different types and concentrations of additives on phase behavior and properties, and the effects of processing conditions on the final morphology and performance. Research also explores modification techniques, such as irradiation, to alter the network structure and enhance specific properties like mechanical strength or thermal stability. Investigations into the degradation mechanisms of these materials under various chemical and physical stresses are also crucial for predicting their long-term performance and developing more stable formulations. This academic pursuit provides the foundational knowledge necessary for the rational design of next-generation elastomeric materials with improved or novel property profiles for a wide range of potential applications.
Properties
CAS No. |
104521-01-9 |
|---|---|
Molecular Formula |
C22H16N2O |
Synonyms |
C-Flex |
Origin of Product |
United States |
Chemical Composition and Structure
The primary chemical basis for many C-Flex formulations is the styrene-ethylene/butylene-styrene (SEBS) block copolymer. This triblock copolymer consists of linear chains with polystyrene (S) blocks at each end and a hydrogenated polybutadiene (B167195) (ethylene/butylene, EB) block in the middle. The hydrogenation of the polybutadiene mid-block enhances the stability and resistance to oxidation and UV degradation compared to its precursor, styrene-butadiene-styrene (SBS) copolymer.
The distinct chemical nature of the styrene (B11656) blocks (polar, rigid, high glass transition temperature, Tg ~95°C) and the ethylene (B1197577)/butylene blocks (non-polar, flexible, low glass transition temperature, Tg ~-55°C) leads to thermodynamic incompatibility. This incompatibility drives the microphase separation of the blocks into distinct nanometer-scale domains. The rigid polystyrene blocks self-assemble into discrete domains (e.g., spheres, cylinders, or lamellae) that are dispersed within the continuous matrix formed by the flexible ethylene/butylene segments.
These polystyrene domains act as physical cross-links, anchoring the ends of the SEBS copolymer chains. Chains that have both ends in different polystyrene domains are referred to as "bridge" chains and are primarily responsible for the elastic recovery of the material. Chains with both ends in the same domain, or with one end free, are called "loop" or "tail" chains, respectively, and their presence can influence the material's mechanical properties and potential for creep.
Beyond the base SEBS copolymer, this compound formulations often include other components that modify their properties. Mineral oil is a common additive, functioning as an extender and plasticizer, which can enhance processing, reduce hardness, and improve flexibility. Polysiloxanes, such as dimethylpolysiloxane, may also be incorporated, potentially to improve surface properties or compatibility. The specific ratio of SEBS copolymer, mineral oil, and other additives, as well as the molecular weight and architecture of the SEBS copolymer, dictates the final physical and chemical properties of a particular this compound formulation.
Physical and Mechanical Properties
The unique biphasic morphology of TPEs like C-Flex gives rise to a combination of physical and mechanical properties characteristic of both thermoplastics and elastomers. These properties are highly dependent on the precise chemical formulation and processing.
Key physical and mechanical properties include:
Hardness: Measured on scales like Shore A, TPEs cover a wide range of hardness values. This compound formulations are available with hardness ranging from 5 Shore A to 95 Shore A. This property is significantly influenced by the ratio of hard to soft segments and the presence of plasticizers like mineral oil.
Tensile Strength and Elongation: TPEs exhibit the ability to withstand significant tensile stress before breaking (tensile strength) and can stretch to high elongations before fracture. For example, typical this compound formulations can have tensile strengths exceeding 1000 psi and elongations at break of over 800%. The tensile strength is primarily attributed to the strength of the hard domains and the network formed by the bridge chains, while elongation is facilitated by the flexibility of the soft segments.
Elastic Recovery: A defining characteristic of elastomers, TPEs demonstrate good elastic recovery, returning close to their original shape after deformation. This is due to the physical cross-linking provided by the hard domains, which allows the stretched soft segments to retract.
Chemical Resistance: The chemical resistance of TPEs, including this compound, varies depending on the specific polymer types and additives used in the formulation. SEBS-based TPEs generally exhibit good resistance to aqueous fluids, acids, and bases due to the non-polar nature of the ethylene (B1197577)/butylene mid-block and the saturated backbone. However, their resistance to non-polar hydrocarbon fluids and certain solvents can be limited.
Thermal Properties: TPEs have a service temperature range defined by the glass transition temperature of the soft segment (lower limit) and the melting or glass transition temperature of the hard segment (upper limit). this compound materials can remain flexible across a broad temperature range, for instance, from -45°C to 135°C. At elevated temperatures, the hard domains soften or melt, allowing for thermoplastic processing.
Permeability: The permeability of TPEs to gases and liquids is an important property, particularly in fluid handling applications. This compound is noted as being significantly less permeable than silicone rubber.
Here is a table illustrating typical physical properties for some this compound formulations based on available data:
| Property | ASTM Method | This compound 374 Value | This compound 082 Value | This compound 072 Value |
| Appearance | – | Translucent | Translucent | Opaque |
| Durometer, Shore A | D2240 | 60 | 60 | 60 |
| Tensile Strength, psi | D412 | 1190 | 1106 | 1196 |
| Elongation, % | D412 | 915 | 874 | 890 |
Detailed Research Findings on C Flex Analogues
Monomeric Precursors and Polymeric Backbone Characterization
This compound type elastomers are primarily based on styrenic block copolymers. The fundamental building blocks, or monomeric precursors, typically include styrene (B11656) and dienes such as butadiene or isoprene (B109036). Through controlled polymerization techniques, these monomers are linked together to form long polymer chains with distinct blocks of repeating monomer units.
Block Copolymer Architectures and Segmental Design Principles
The architecture of the block copolymer significantly influences the macroscopic properties of this compound type elastomers. These materials leverage the thermodynamic incompatibility between the different blocks, which leads to microphase separation. The rigid blocks aggregate to form distinct domains within the continuous matrix of the flexible blocks, creating a physical network that acts as reversible crosslinks . This physical crosslinking mechanism, unlike the permanent covalent crosslinks in traditional thermoset rubbers, allows TPEs to be processed using thermoplastic techniques like injection molding and extrusion .
Di-block and Tri-block Copolymer Design
While di-block copolymers (AB) consisting of one rigid (A) and one flexible (B) block exist, tri-block copolymers (ABA) are particularly prevalent in this compound type elastomers like SBS and SEBS . In the ABA architecture, a central elastomeric block (B) is flanked by two rigid thermoplastic blocks (A). This arrangement is crucial for forming a stable physical network. The A blocks from different polymer chains aggregate to form hard domains, effectively tying the ends of the flexible B blocks together. This creates a continuous elastomeric phase reinforced by the dispersed hard domains, enabling the material to exhibit rubbery behavior at service temperatures . The molecular weight of the block copolymer, particularly the B block, typically ranges from 20,000 to 500,000, and preferably 20,000 to 200,000 . The styrene content, representing the proportion of the rigid A blocks, also plays a vital role in the material's properties .
Multi-block and Graft Copolymer Configurations
Beyond di-block and tri-block structures, other block copolymer architectures, including multi-block or segmented copolymers ((AB)n) and graft copolymers, can also be designed to achieve specific properties in thermoplastic elastomers . Multi-block copolymers feature multiple alternating rigid and flexible blocks along the polymer chain. Graft copolymers consist of a main polymer chain (backbone) with side chains of a different polymer grafted onto it . While SBS and SEBS tri-block copolymers are central to many this compound formulations, the principles of multi-block and graft architectures offer versatility in tailoring the phase separation morphology and the resulting mechanical properties, although specific details on their use in proprietary this compound formulations are less commonly disclosed in general literature compared to the well-established tri-block systems.
Intermolecular Interactions and Supramolecular Assembly Mechanisms
The microphase separation and the formation of the physical network in this compound type elastomers are driven by various intermolecular forces between the polymer chains and within the distinct blocks. These non-covalent interactions facilitate the supramolecular assembly of the copolymer chains into ordered or semi-ordered structures.
Hydrogen Bonding Networks
Hydrogen bonding can play a significant role in the properties of some thermoplastic elastomers, particularly those containing polar groups, such as thermoplastic polyurethanes (TPUs) . While styrenic block copolymers like SBS and SEBS are primarily hydrocarbon-based and less prone to strong hydrogen bonding within the main blocks, other components or modifications in this compound formulations could potentially introduce functional groups capable of forming hydrogen bonds. Hydrogen bonds are stronger than Van der Waals forces and can act as reversible crosslinks, contributing to the material's mechanical strength and-healing capabilities in some elastomer systems . The strength and density of hydrogen bonding networks are temperature-dependent, allowing for tunable mechanical properties .
Van der Waals Interactions and Aromatic Stacking
Van der Waals forces, including dispersion forces, are ubiquitous weak attractive forces present between all polymer chains . In the elastomeric blocks of this compound type materials (polybutadiene, polyisoprene, poly(ethylene-butylene)), these weak forces allow for significant chain mobility and flexibility, contributing to the rubbery nature of the material at service temperatures .
The interplay between the strong physical crosslinks formed by the rigid domains (stabilized by aromatic stacking and Van der Waals forces) and the flexible network of the elastomeric blocks (where Van der Waals forces allow for chain movement) gives this compound type elastomers their characteristic combination of strength, elasticity, and thermoplastic processability.
Data Table: Typical Properties of this compound Formulations (Illustrative)
| Property | ASTM Method | Formulation 374 Value | Formulation 082 Value | Formulation 072 Value |
| Durometer, Shore A | D2240 | 60 | 60 | 60 |
| Tensile Strength, psi | D412 | 1190 | 1106 | 1196 |
| Elongation, % | D412 | 915 | 874 | 862 |
| Tensile Modulus, @100%/300%, psi | D412 | 244/385 | 256/400 | 247/389 |
| Brittle Point, °C | D746 | -66 | -67 | -68 |
Note: This table presents illustrative data points based on available information for different this compound formulations and should be considered typical values . Specific properties may vary depending on the exact formulation and processing conditions.
Ionic Interactions and Ionomer Structures
A specific class of thermoplastic elastomers where supramolecular organization is driven by ionic interactions are ionomers . Ionomers are polymers that contain a relatively low concentration of ionic functional groups along their backbone or as pendant groups . Due to the significant difference in polarity between the nonpolar hydrocarbon backbone and the polar ionic groups, these ionic groups tend to associate strongly .
These associations lead to the formation of ion-rich regions, often described as multiplets or clusters, which act as physical crosslinks . In elastomeric ionomers, these ionic associations are thermally labile, meaning they weaken or dissociate upon heating . This thermal lability is key to the thermoplastic nature of ionomers, allowing them to flow and be processed at elevated temperatures, unlike conventionally crosslinked rubbers . Upon cooling, the ionic associations reform, restoring the network structure and the elastomeric properties . The introduction of ionic groups can also enhance the compatibility between otherwise incompatible polymer blends, leading to the formation of ionic thermoplastic elastomers with improved mechanical properties .
Microphase Separation and Nanoscale Domain Morphology
Microphase separation is a fundamental phenomenon in block copolymers and some polymer blends that drives the formation of distinct nanoscale domains . This process occurs when chemically dissimilar blocks or components, covalently linked or blended, are thermodynamically incompatible . Instead of macrophase separating on a macroscopic scale, the covalent link in block copolymers restricts the segregation to a nanoscale level . The driving force for microphase separation is the unfavorable mixing enthalpy between the blocks, while the covalent bond provides a constraint that prevents complete macroscopic separation .
The resulting morphology is a periodic arrangement of domains rich in one type of block or component, dispersed within a matrix of the other . The size and shape of these domains, typically in the nanometer range, are critical for the material's performance, particularly its mechanical properties . Techniques such as small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), transmission electron microscopy (TEM), and atomic force microscopy (AFM) are commonly used to study and visualize these nanoscale morphologies .
Spherical, Cylindrical, and Lamellar Morphologies
The specific nanoscale morphology adopted by microphase-separated block copolymers is primarily dictated by the relative volume fractions of the constituent blocks . For a simple diblock copolymer consisting of blocks A and B, varying the volume fraction of one block can lead to a range of ordered structures.
Common morphologies observed include:
Spherical: When one block constitutes a minority phase (typically less than 20% by volume), it tends to form discrete spherical domains dispersed within the continuous matrix of the majority phase .
Cylindrical: As the volume fraction of the minor phase increases (typically between 20% and 35%), the domains often transition into cylindrical shapes, which can be oriented in various ways within the matrix .
Lamellar: When the volume fractions of the two blocks are approximately equal (around 50%), the system often forms alternating layers or lamellae .
Other more complex morphologies, such as gyroidal structures, can also occur at intermediate compositions . The specific morphology significantly impacts the material's mechanical behavior, as the hard domains act as physical crosslinks and reinforcing fillers within the soft matrix.
Influence of Segmental Chemistry on Phase Behavior
The chemical nature and composition of the polymer segments have a profound influence on the microphase separation behavior and the resulting morphology of TPEs . The degree of thermodynamic incompatibility between the blocks, quantified by the Flory-Huggins interaction parameter (χ), is a key factor . A larger χ parameter indicates stronger repulsion between the segments, favoring phase separation .
Factors influencing χ and thus phase behavior include:
Chemical Dissimilarity: Greater differences in chemical structure and polarity between segments lead to higher incompatibility and stronger phase separation .
Molecular Weight: For block copolymers, the product of the interaction parameter and the total degree of polymerization (χN) determines the extent of phase separation . Higher molecular weights generally promote more robust phase separation .
Segmental Architecture: The arrangement of blocks (e.g., diblock, triblock, multiblock) and the presence of polydispersity within the blocks can affect the resulting morphology and the sharpness of the interfaces between domains .
Specific Interactions: The presence of specific interactions, such as hydrogen bonding or ionic interactions, can significantly influence phase behavior and domain organization, sometimes leading to enhanced compatibility or unique supramolecular structures .
Research findings often involve studying the phase behavior as a function of temperature and composition using techniques like differential scanning calorimetry (DSC) and dynamic mechanical thermal analysis (DMTA) to identify glass transition temperatures (Tg) and melting points (Tm) associated with the different phases .
Crystallinity and Amorphous Regions within the Polymeric Matrix
TPEs are characterized by the presence of both crystalline and amorphous regions, which segregate to form the distinct hard and soft phases, respectively . The interplay between these regions is fundamental to achieving both thermoplastic processability and elastomeric properties .
Semi-crystalline Block Segments
In many TPEs, the hard segments are designed to be semi-crystalline . These segments consist of polymer chains or blocks that can pack into ordered crystalline structures upon cooling from the melt or solution . The crystalline domains are rigid and provide the physical crosslinks that hold the elastomeric network together at typical service temperatures .
The degree of crystallinity, the size and perfection of the crystallites (often in the form of lamellae within larger spherulites), and the melting temperature (Tm) of the crystalline phase are influenced by the chemical structure of the hard segment, its molecular weight, and processing conditions . Techniques like Wide-Angle X-ray Scattering (WAXS) and DSC are used to quantify crystallinity and study the thermal transitions associated with melting . Semi-crystalline hard blocks, such as those derived from certain polyesters (e.g., poly(butylene terephthalate)) or polyolefins (e.g., isotactic or syndiotactic polypropylene), are common in various TPE types .
Amorphous Elastomeric Domains
The soft segments in TPEs are typically amorphous, meaning their polymer chains lack long-range crystalline order . These segments are designed to have a low glass transition temperature (Tg), well below the intended service temperature of the elastomer . At temperatures above their Tg, the amorphous soft segments are in a rubbery state, exhibiting high chain mobility and flexibility .
These amorphous domains form the continuous or co-continuous elastomeric matrix that surrounds or is interspersed with the rigid hard domains . It is the ability of the chains in the amorphous soft domains to stretch and recoil that provides the material with its characteristic elasticity and resilience . The properties of the amorphous phase, such as its Tg, molecular weight between physical crosslinks (formed by the hard domains), and entanglement density, significantly influence the TPE's flexibility, hardness, elongation at break, and compression set . DMTA is a key technique for characterizing the glass transition of the amorphous phase .
Overview of Controlled Polymerization Techniques
Controlled polymerization techniques are essential for synthesizing polymers with well-defined structures, which is crucial for tailoring the properties of thermoplastic elastomers. These techniques minimize or eliminate premature chain termination and transfer reactions, allowing polymer chains to grow in a controlled manner.
Living Anionic Polymerization
Living anionic polymerization is a powerful technique for synthesizing polymers with narrow molecular weight distributions and well-defined architectures, including block copolymers. This method involves the propagation of polymer chains by anionic active centers, typically initiated by organolithium compounds or electron transfer agents in the absence of impurities like water or oxygen, which can terminate the growing chains. The "living" nature of this polymerization means that the chain ends remain active even after all the monomer is consumed, allowing for the sequential addition of different monomers to create block copolymers. Styrene-based thermoplastic elastomers, often ABA-type block copolymers with styrene (A) and a diene like butadiene or isoprene (B), are traditionally prepared using anionic polymerization.
Controlled Radical Polymerization (CRP) Techniques (e.g., ATRP, RAFT, NMP)
Controlled Radical Polymerization (CRP) techniques offer more moderate reaction conditions compared to anionic polymerization and are versatile for synthesizing polymers with complex topologies and controlled molecular weights. The main CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). These methods achieve control by establishing a dynamic equilibrium between a small concentration of highly reactive propagating radicals and a larger concentration of dormant species.
ATRP (Atom Transfer Radical Polymerization): ATRP utilizes a reversible redox process involving a transition metal catalyst and an alkyl halide initiator to control the concentration of propagating radicals. This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. ATRP can be used to produce various copolymer architectures, including block copolymers.
RAFT (Reversible Addition–Fragmentation Chain Transfer) Polymerization: RAFT polymerization employs a chain-transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization through a reversible chain-transfer process. This technique is compatible with a wide range of monomers and allows for the synthesis of polymers with predictable molecular weights, narrow dispersities, and complex architectures like block, gradient, and star copolymers. RAFT has been used to synthesize star-shaped poly(styrene-b-isoprene-b-styrene) (SIS) thermoplastic elastomers.
NMP (Nitroxide-Mediated Polymerization): NMP uses stable nitroxide radicals to reversibly terminate growing polymer chains, creating a dynamic equilibrium between active and dormant species. This allows for controlled polymer growth and the synthesis of polymers with controlled molecular weights and relatively low polydispersities.
Ring-Opening Polymerization (ROP)
Ring-Opening Polymerization (ROP) is a chain-growth polymerization technique used to synthesize polymers from cyclic monomers. This method is particularly relevant for the synthesis of polyesters and polyethers, which can serve as soft segments in thermoplastic elastomers. ROP can be initiated by various species, including anionic, cationic, or coordination complexes, depending on the monomer. Controlled ROP allows for the synthesis of polymers with controlled molecular weights and architectures, including block copolymers. For example, ROP has been used to synthesize norbornene-based thermoplastic elastomers and triblock polyester (B1180765) thermoplastic elastomers.
Coordination-Insertion Polymerization
Coordination-insertion polymerization involves the insertion of monomer molecules into a growing polymer chain that is coordinated to a metal center. This mechanism is characteristic of Ziegler-Natta and metallocene catalysis, commonly used for the polymerization of olefins like ethylene (B1197577) and propylene (B89431) to produce polyolefins. Controlled coordination-insertion polymerization can be used to synthesize polyolefin-based block copolymers, which can exhibit elastomeric properties depending on the block composition and architecture. Recent research explores combining coordination-insertion polymerization with radical polymerization to synthesize block copolymers from monomers with different polymerization mechanisms.
Mechanistic Studies of Monomer Insertion and Chain Propagation
Understanding the detailed mechanisms of monomer insertion and chain propagation is crucial for controlling polymer structure and properties in these controlled polymerization techniques.
In Living Anionic Polymerization , propagation occurs through the nucleophilic attack of the carbanionic active center on the monomer's double bond, followed by the regeneration of the carbanion at the new chain end. The mechanism can be influenced by the counterion and solvent, which affect the aggregation state and reactivity of the carbanionic species.
In Controlled Radical Polymerization , the mechanism involves initiation, propagation, and reversible deactivation steps. During propagation, a radical chain end adds to a monomer molecule, regenerating the radical center at the new chain end. The key to control lies in the rapid and reversible exchange between active radical chains and dormant species, which minimizes irreversible termination reactions. The specific mechanism of deactivation varies among ATRP, RAFT, and NMP, involving reversible atom transfer, reversible addition-fragmentation chain transfer, or reversible coupling with a stable radical, respectively.
In Ring-Opening Polymerization , the mechanism typically involves the nucleophilic attack of an initiator or a propagating chain end on the cyclic monomer, leading to the ring opening and insertion of the monomer unit into the growing chain. The nature of the active species (anionic, cationic, or coordinated) dictates the specific insertion mechanism and the type of monomers that can be polymerized. For instance, metal alkoxides can catalyze ROP through a coordination-insertion mechanism.
In Coordination-Insertion Polymerization , monomer insertion occurs between the metal center and the growing polymer chain. The monomer coordinates to the metal, followed by migratory insertion into the metal-carbon bond. The catalyst structure and reaction conditions play a significant role in controlling the stereochemistry and sequence of monomer insertion.
Post-Polymerization Modification and Chemical Functionalization Strategies
Post-polymerization modification (PPM) involves chemically altering a polymer after its synthesis to introduce new functional groups or modify existing ones. This is a valuable strategy for tailoring the properties of polymers, including thermoplastic elastomers, especially when certain functional groups are incompatible with the polymerization conditions.
PPM allows for the synthesis of a diverse range of functional polymers from a single precursor. Strategies can involve covalent or noncovalent approaches. Covalent modifications involve forming new covalent bonds between the polymer backbone or side chains and functional molecules. Examples include the introduction of polarity into nonpolar block copolymers or the attachment of specific moieties for improved adhesion, compatibility, or biological activity.
For thermoplastic elastomers, PPM can be used to functionalize either the hard or soft segments, or both, to tune properties such as adhesion, compatibility with other materials, or the ability to undergo further reactions like crosslinking (though controlled to maintain thermoplasticity). For instance, unsaturated polydiene midblocks in styrenic block copolymers are amenable to modification. PPM can also be used to introduce reactive handles onto the polymer chains for subsequent reactions, such as "click" chemistry, enabling the attachment of various functional molecules.
Research findings demonstrate the successful application of PPM to block copolymers synthesized by techniques like RAFT polymerization. This allows for the creation of materials with tailored surface properties or the ability to self-assemble into specific nanostructures.
Data Tables
For example, Living Anionic Polymerization can yield polymers with very low dispersities (< 1.1). RAFT polymerization has been shown to produce polymers with low polydispersities (e.g., 1.12 to 1.17 for poly(2-isopropenyl-2-oxazoline)) and controlled molecular weights (e.g., from 6800 to 104,400 g/mol ). ROP has also demonstrated control over molecular weight and distributions (Mw/Mn < 1.1).
Table 1: Illustrative Polymerization Control
| Polymerization Technique | Achieved Control Parameter | Example Data Range / Description | Source |
| Living Anionic Polymerization | Polydispersity (Đ) | < 1.1 | |
| RAFT Polymerization | Molecular Weight (Mn) | 6,800 - 104,400 g/mol | |
| RAFT Polymerization | Polydispersity (Đ) | 1.12 - 1.17 | |
| ROP | Polydispersity (Mw/Mn) | < 1.1 |
Detailed Research Findings
Detailed research findings highlight the effectiveness of controlled polymerization techniques in creating polymers with properties suitable for thermoplastic elastomers. For instance, RAFT polymerization has been successfully used to synthesize star-shaped SIS copolymers, demonstrating good tensile properties and phase separation characteristics typical of TPEs. ROP of specific cyclic monomers has yielded thermoplastic elastomers with excellent elastic recovery, tensile strength, and elongation at break, in some cases surpassing properties of well-known styrenic block copolymers. The combination of different polymerization techniques, such as anionic polymerization followed by ROMP, has enabled the synthesis of block copolymers with distinct segments. Furthermore, the development of methods combining coordination-insertion and radical polymerization using single catalysts shows promise for creating novel polyolefin-polar block copolymers. Post-polymerization modification has been successfully applied to introduce specific functionalities, influencing properties like self-assembly and compatibility.
Compound Names and PubChem CIDs
End-Group Functionalization
End-group functionalization is a powerful technique used to introduce specific chemical groups at the termini of polymer chains. This modification can significantly influence the material's properties, including crosslinking capability, compatibility with other materials, and adhesion. Living polymerization techniques, such as living anionic polymerization (LAP) and controlled living radical polymerization, are particularly effective for synthesizing polymers with precise control over molecular weight and narrow molecular weight distributions, which is often a prerequisite for subsequent end-group functionalization. For instance, LAP has been successfully employed to synthesize well-defined thermoplastic elastomers, allowing for the introduction of functional groups at the chain ends. Post-polymerization modification reactions, such as hydrosilylation or reactions with diisocyanates, are commonly used to attach desired functional groups to the polymer chain ends after the primary polymerization step. The reaction of polymers with diisocyanates, such as 2,4-toluene diisocyanate (TDI), is a method used to link polymer blocks, often in the synthesis of segmented copolymers.
Side-Chain Derivatization
Side-chain derivatization involves the modification or incorporation of functional groups along the polymer backbone. This approach allows for fine-tuning of polymer properties such as polarity, solubility, and reactivity. Introducing specific functionalized groups along the side chains can be essential for enhancing the mechanical performance of elastomers, particularly in achieving toughness. Various polymerization techniques, including atom transfer radical polymerization (ATRP) and metathesis polymerizations like ROMP and ADMET, have been extensively used to produce biofunctionalized macromolecules through side-chain modification. Chemical modification of existing block copolymers can also be a crucial step in TPE preparation, sometimes involving the hydrogenation of unsaturated block copolymers. Copolymers can be designed with specific side chains to create novel architectures for TPEs, such as multigraft copolymers with a rigid backbone and elastic side chains.
Surface Chemical Modification
Surface chemical modification techniques are applied to alter the chemical composition and properties of the outermost layer of elastomeric materials without affecting the bulk characteristics. These modifications are often performed to improve adhesion, wettability, scratch resistance, or to impart specific functionalities like non-stick properties. Various methods are employed for surface preparation and modification of thermoplastics and elastomers, including plasma treatment, which is effective for treating the surface of most plastics. Ultraviolet zone (UVO) based methods can be used to oxidatively modify polymer surfaces, leading to changes in surface oxygen chemistry and free energy, which increase polarity and improve wettability. Gas plasma treatment is also recommended for complex geometric surfaces where strong bonds are required. The inclusion of silicone-based additives or surface-modifying agents is another effective approach to enhance the scratch and mar resistance of TPEs while maintaining flexibility. These additives, such as siloxane-based materials or Si-TPV (Thermoplastic Silicone Elastomers), can form a protective layer or disperse homogeneously within the polymer matrix to modify surface properties. Surface modification methods for vulcanized rubber or thermoplastic elastomers can enable various functions, including improved sliding properties.
Catalyst Systems and Reaction Kinetics in Elastomer Synthesis
The synthesis of elastomers relies heavily on the use of specific catalyst systems to control polymerization rates, molecular weight, and polymer architecture. Understanding the reaction kinetics is crucial for optimizing synthesis conditions and achieving desired material properties.
Catalyst systems for elastomeric compositions can include various components, such as phenolic resins, non-transition metal halides, and nanoclays. For instance, a catalyst system comprising at least one phenolic resin and a non-transition metal halide has been disclosed for use with thermoset or thermoplastic elastomers, offering an alternative to tin-containing materials. Bismuth salts of carboxylic acids have also been used as catalysts in the preparation of polyurethane elastomers, promoting rapid polymerization. In polyolefin elastomer synthesis, nickel-based α-diimine catalysts have been widely used, although controlling molecular weight for processing can be a challenge. Palladium catalysts, specifically α-diimine palladium catalysts, have also been explored for the direct synthesis of polyethylene (B3416737) thermoplastic elastomers, although their higher chain-walking tendency can lead to highly branched polymers with potentially poorer mechanical properties compared to nickel counterparts.
The kinetics of polymerization reactions provide insight into how reactions proceed over time, which is essential for determining the time required to reach optimal polymer chain length and understanding the reaction mechanism. In condensation polymerizations, the stepwise growth of the polymer occurs, and kinetic studies can reveal details about the reaction steps. For instance, kinetic fitting equations can accurately reflect the click chemistry reaction process used in preparing certain elastomers. The torque changes during a reaction in a twin-screw extruder can be used to estimate the reaction extent and are influenced by factors like reaction temperature, molecular weight, and crosslinking. The study of the effect of stresses on reactivity is also important in understanding polymer degradation and stabilization kinetics. The kinetics of forward Diels-Alder reactions, used in forming thermo-reversible networks in some TPEs, have been studied at different temperatures to determine activation energies.
Sustainable and Green Chemistry Principles in Elastomer Synthesis
Growing environmental concerns have driven the adoption of sustainable and green chemistry principles in the synthesis of elastomers. This involves minimizing the environmental impact throughout the material's lifecycle, from raw material sourcing to disposal or recycling.
The development of new synthetic routes using green chemistry principles is crucial for creating more sustainable and biocompatible materials. This includes using less hazardous chemicals and solvents, reducing waste, and minimizing emissions. Efforts are focused on developing bio-based elastomers derived from renewable resources, which can offer similar performance to synthetic counterparts while lowering the carbon footprint.
Bio-based Monomer Utilization
Utilizing monomers derived from biomass is a key aspect of sustainable elastomer synthesis. These renewable feedstocks offer an alternative to petroleum-based resources. Examples of bio-based monomers used in elastomer production include terpenes, such as β-Myrcene, which can be polymerized similarly to isoprene. Dicarboxylic acids like sebacic acid, itaconic acid, and succinic acid, as well as diols such as 1,3-propanediol (B51772) and 1,4-butanediol, are chosen to generate synthetic elastomers through polycondensation. Plant oils, including soybean oil, palm oil, rapeseed oil, and castor oil, are excellent raw materials for synthesizing bio-based polyols used in polyurethanes. Lactic acid is also used to synthesize polylactide (PLA), which can serve as hard segments in bio-based thermoplastic elastomers. Furthermore, furan (B31954) derivatives, such as 2,5-furandicarboxylic acid (FDCA), are promising bio-based monomers for preparing polyamides and polyesters used in elastomers.
Olefin Metathesis Approaches
Olefin metathesis is a versatile synthetic method that has gained prominence in rubber chemistry and technology, including the synthesis of elastomers and the recycling of rubber products. This technique involves the redistribution of carbon-carbon double bonds in olefins, catalyzed by transition metal complexes.
Ring-opening metathesis polymerization (ROMP) and acyclic diene metathesis (ADMET) are two primary methods of using olefin metathesis to prepare polymers. ROMP of cyclic olefins yields polyalkenamers with cross-linkable double bonds, which can serve as raw materials for defined rubbers. ADMET involves the metathesis of open-chain dienes, often releasing a small molecule like ethylene, driving the polymerization towards high molecular weights. Olefin metathesis can also be used for the depolymerization or degradation of rubbers, offering possibilities for recycling and characterization. Cross metathesis, specifically with ethene (ethenolysis), is considered a promising way to convert rubber waste into feedstock for the chemical industry. Tandem olefin metathesis polymerization (TOMP), combining ring-closing metathesis (RCM) and ring-opening metathesis copolymerization (ROMCP), has been developed to produce degradable and recyclable polymers, including elastomers, with improved properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure and Composition
NMR spectroscopy is a powerful tool for elucidating the chemical structure and identifying the types of polymers present in a material like this compound. By analyzing the unique magnetic properties of atomic nuclei (commonly hydrogen-1 and carbon-13), NMR provides detailed information about the molecular environment of different functional groups and monomer units.
In the context of a TPE, NMR can help identify the specific types of polymer blocks or segments that constitute the material. For instance, in a block copolymer TPE, NMR can differentiate between the rigid and soft segments and quantify their relative proportions. It can also reveal the presence of additives or impurities within the polymer matrix. High-resolution NMR applied to polymer solutions allows for unparalleled qualitative and quantitative analysis. Solid-state NMR can also be employed for samples that are not soluble.
Detailed research findings from NMR analysis of TPEs might include the identification of specific monomer sequences, the determination of copolymer composition, and the characterization of end groups. For example, 13C NMR can be used to determine the nature of polyethylene (PE) polymers, identifying and quantifying branching types.
Example NMR Data (Conceptual)
| Technique | Analyte Feature | Information Gained |
| 1H NMR | Proton chemical shifts | Identification of polymer types, monomer ratios |
| 13C NMR | Carbon chemical shifts | Polymer backbone structure, branching |
| 2D NMR (e.g., COSY) | Spin couplings | Connectivity of atoms, sequence analysis |
Vibrational Spectroscopy (FTIR, Raman) for Chemical Bonding and Functional Group Analysis
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information about the chemical bonds and functional groups present in a material. These techniques measure the vibrational modes of molecules, which are characteristic of specific chemical functionalities.
FTIR spectroscopy is particularly useful for identifying polar functional groups, such as carbonyls, esters, amides, and hydroxyls, which have significant dipole moments. It is often preferred for the analysis of organic materials like plastics and polymers due to the availability of extensive reference libraries.
Raman spectroscopy, on the other hand, is sensitive to molecular vibrations that cause a change in polarizability. It is effective for analyzing polymer backbones, carbon-carbon double and triple bonds, and aromatic structures. Raman can also provide information on polymer orientation and crystallinity. The two techniques are often used in combination to obtain a more complete picture of the chemical composition.
Detailed findings from FTIR and Raman analysis of this compound could include the identification of the specific polymer types based on their characteristic vibrational fingerprints, the detection of additives or contaminants, and the assessment of curing or degradation processes through changes in functional group signals.
Example FTIR/Raman Data (Conceptual)
| Technique | Spectral Feature | Information Gained |
| FTIR | Absorption peak positions | Identification of polar functional groups |
| Raman | Raman shift positions | Identification of polymer backbone, non-polar groups |
| FTIR/Raman Mapping | Spatial distribution of peaks | Chemical homogeneity/heterogeneity |
X-ray Scattering Techniques (WAXS, SAXS) for Supramolecular Structure and Phase Behavior
X-ray scattering techniques, specifically Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), are invaluable for probing the supramolecular structure and phase behavior of polymeric materials.
WAXS is used to investigate structures at the atomic or molecular level, typically in the range of 0.1 to a few nanometers. It provides information about the crystalline structure of polymers, including the identification of crystalline phases, lattice parameters, and degree of crystallinity. The position and intensity of diffraction peaks in a WAXS pattern are characteristic of the material's crystalline structure.
SAXS probes larger-scale structures, ranging from a few nanometers to several hundred nanometers. It provides insights into the morphology of the material, such as the size and shape of crystalline lamellae, the periodicity of lamellar stacks, and the characteristics of phase-separated domains in polymer blends or block copolymers.
Combined SAXS and WAXS experiments offer a comprehensive view of the hierarchical structure of semi-crystalline polymers, from the unit cell level (WAXS) to the lamellar and spherulitic structures (SAXS).
Research findings from WAXS and SAXS analysis of a TPE could include the determination of the degree of crystallinity, the size and arrangement of crystalline domains, and the characterization of the interface between different polymer phases.
Example WAXS/SAXS Data (Conceptual)
| Technique | Scattered Feature | Information Gained |
| WAXS | Diffraction peaks | Crystalline structure, degree of crystallinity |
| SAXS | Scattering pattern | Size and shape of nanostructures, phase separation |
| SAXS | Peak position/intensity | Lamellar spacing, domain size |
Electron Microscopy (TEM, SEM) for Nanoscale Morphological Characterization
Electron microscopy techniques, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are essential for visualizing the morphology of materials at the nanoscale.
TEM, on the other hand, provides images of the internal structure of a material by transmitting electrons through a very thin sample. TEM can reveal the detailed morphology of crystalline lamellae, the structure of block copolymer domains, and the dispersion of fillers or nanoparticles within the polymer matrix. TEM can achieve higher resolution than SEM, allowing visualization down to individual atoms in some cases, but requires more complex sample preparation.
Combined SEM and TEM analysis provides a comprehensive understanding of polymer morphology across different length scales. Findings from electron microscopy studies of TPEs might include the visualization of phase separation in blends, the morphology of crystalline domains, the distribution of reinforcing fillers, and the analysis of fracture surfaces.
Example Electron Microscopy Data (Conceptual)
| Technique | Imaging Mode | Information Gained |
| SEM | Secondary electron | Surface topography, overall morphology |
| SEM | Backscatter electron | Compositional contrast, distribution of elements |
| TEM | Bright-field | Internal morphology, crystalline structures |
| TEM | Dark-field | Location of specific phases or crystals |
Atomic Force Microscopy (AFM) for Surface Chemistry and Topography
Atomic Force Microscopy (AFM) is a surface characterization technique that provides high-resolution topographical images and information about the surface properties of materials at the nanoscale. Unlike electron microscopy, AFM does not require a vacuum or conductive coating, making it suitable for analyzing non-conductive polymer samples in their native state.
AFM uses a sharp tip attached to a cantilever to scan the sample surface. The deflection of the cantilever is measured to create a topographical map. Beyond topography, AFM can also provide information about surface roughness, adhesion, stiffness, and viscoelasticity through various imaging modes like phase imaging and force spectroscopy. Phase imaging, in particular, is sensitive to variations in material properties and can be used to map different components or phases on the polymer surface.
Research findings from AFM analysis of this compound could include detailed surface roughness measurements, visualization of nanoscale features and defects, mapping of different polymer phases in blends, and assessment of the mechanical properties (e.g., modulus, adhesion) at the surface.
Example AFM Data (Conceptual)
| AFM Mode | Measured Property | Information Gained |
| Contact Mode | Tip deflection | Surface topography, roughness |
| Tapping Mode | Amplitude/Phase shift | Surface topography, material properties (qualitative) |
| PeakForce Tapping | Force curves | Quantitative mechanical properties (modulus, adhesion) |
| Phase Imaging | Phase shift | Material contrast, domain mapping |
Chromatography Techniques (GPC/SEC) for Molecular Weight Distribution and Compositional Heterogeneity
Chromatography techniques, particularly Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are widely used to determine the molecular weight distribution of polymers. GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the column faster than smaller ones.
GPC/SEC provides information on the average molecular weights (number-average, Mn; weight-average, Mw; and z-average, Mz) and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. This distribution is crucial as it significantly influences the physical and mechanical properties of polymers.
While GPC/SEC primarily separates by size, coupling it with different detectors (e.g., refractive index, UV-Vis, light scattering, viscometry) can provide more detailed information, including absolute molecular weights and insights into polymer branching.
For a TPE like this compound, GPC/SEC can characterize the molecular weight of the individual polymer components if they can be separated or analyzed selectively. It can also reveal compositional heterogeneity if different polymer chains have different molecular weights or compositions.
Example GPC/SEC Data (Conceptual)
| Parameter | Description | Information Gained |
| Mn (Number-average Mw) | Sensitive to the number of molecules | Flexibility, end-group concentration |
| Mw (Weight-average Mw) | Sensitive to the mass of molecules | Material strength, processing behavior |
| PDI (Polydispersity Index) | Breadth of molecular weight distribution | Uniformity of polymer chains |
| Molecular Weight Distribution Curve | Graphical representation of Mw vs. elution volume | Overall distribution, presence of multiple components |
Mass Spectrometry (MALDI-TOF-MS) for Molecular Weight and End-Group Analysis
Mass Spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is a powerful technique for determining the absolute molecular weights of polymers and analyzing their end groups.
MALDI-TOF MS is a soft ionization technique that allows for the analysis of intact polymer chains, often producing singly charged ions, which simplifies spectral interpretation. It can provide accurate molecular weights for individual oligomers within a polymer sample, allowing for the determination of repeat units, end-group masses, and average molecular weights (Mn and Mw).
End-group analysis by MALDI-TOF MS is particularly important as end groups can significantly influence polymer properties and provide insights into the polymerization mechanism. By resolving oligomeric species, the masses of the end groups can be determined from the mass differences between peaks.
While GPC provides relative molecular weights based on calibration standards, MALDI-TOF MS offers absolute molecular weight determination, which is a significant advantage. However, MALDI-TOF MS can be less effective for highly polydisperse polymers (PDI > 1.2) compared to GPC. Coupling GPC with MALDI-TOF MS can overcome this limitation by analyzing separated fractions.
Research findings from MALDI-TOF MS analysis of a TPE could include the confirmation of the polymer's repeating unit structure, the identification and quantification of different end groups, and the determination of absolute molecular weights for individual components.
Example MALDI-TOF MS Data (Conceptual)
| Spectral Feature | Information Gained |
| m/z peaks | Molecular weight of individual oligomers |
| Peak series | Repeat unit mass, end-group masses |
| Peak intensity | Relative abundance of oligomers |
| Average masses (Mn, Mw) | Overall molecular weight characteristics |
Compound Names and PubChem CIDs
Chemical Degradation Pathways and Stabilization Mechanisms in C Flex Systems
Thermal Degradation Mechanisms and Kinetic Studies
Thermal degradation of polymers occurs at elevated temperatures and can involve a variety of reactions that break down the polymer chains. For SEBS-based TPEs like C-Flex, the thermal stability is influenced by the stability of both the styrene (B11656) and the hydrogenated ethylene (B1197577)/butylene blocks. While specific kinetic studies solely focused on this compound's proprietary formulation are not extensively detailed in publicly available literature, the general principles of thermal degradation in similar polymers provide insight into the potential mechanisms.
Chain Scission and Depolymerization
Chain scission involves the random breaking of polymer backbone bonds, leading to a decrease in molecular weight. Depolymerization, also known as "unzipping," is a specific type of chain scission where monomer units are sequentially released from the end of a polymer chain or from points of weak links. The susceptibility of a polymer to chain scission and depolymerization is dependent on its chemical structure and the bond dissociation energies of its backbone. For SEBS copolymers, thermal energy can lead to the homolytic or heterolytic cleavage of C-C bonds within the polymer chains.
Research on the thermal degradation of other polymers, such as poly(vinyl acetate) (PVAc) and poly(ethylene-co-vinyl acetate) (EVA), indicates that chain scission reactions become significant at elevated temperatures, often following initial degradation steps like deacetylation in the case of PVAc/EVA. Similarly, studies on polysiloxanes, which share some structural features with the hydrogenated blocks of SEBS, show that thermal depolymerization can occur at temperatures above 350°C, leading to the formation of volatile cyclic siloxanes through catalytic or non-catalytic processes. While this compound is not a polysiloxane, these studies illustrate the principle of thermal energy driving chain breakdown.
Crosslinking Reactions Induced by Heat
The occurrence and extent of crosslinking in SEBS-based TPEs under thermal stress depend on the presence of residual unsaturation (though hydrogenation minimizes this in SEBS), impurities, or specific structural features that can facilitate inter-chain reactions. Studies on other polymer systems, such as elastomers, have shown that crosslinking can become the dominant degradation mechanism at longer aging times and elevated temperatures. The formation of new cross-links can be analyzed through techniques that measure changes in cross-link density or swelling behavior.
Oxidative Degradation and Antioxidant Chemistry
Oxidative degradation is a prevalent degradation pathway for many polymers, occurring through reactions with oxygen, often accelerated by heat, light, or metal ions. This process is particularly relevant for polymers containing abstractable hydrogen atoms or double bonds. While SEBS is hydrogenated to improve its oxidative stability compared to its precursor SBS, it remains susceptible to oxidation over time.
Free Radical Formation and Propagation
Oxidative degradation typically proceeds via a free radical chain mechanism, which involves initiation, propagation, and termination steps.
Initiation: The process begins with the formation of free radicals, which are highly reactive species with unpaired electrons. This can be initiated by thermal energy, UV radiation, mechanical stress, or the presence of catalyst residues or metal ions. For polymers, initiation often involves the abstraction of a hydrogen atom from the polymer backbone or the decomposition of hydroperoxides.
Propagation: Free radicals react with oxygen to form peroxy radicals. These peroxy radicals can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide and a new polymer alkyl radical. This propagates the chain reaction, leading to the formation of numerous chain breaks and oxidized species.
Termination: The chain reaction is eventually terminated by the recombination of two free radicals to form stable products.
The rate of oxidative degradation is influenced by factors such as temperature, oxygen concentration, and the presence of catalysts. Even trace amounts of transition metal ions can significantly catalyze oxidation by decomposing hydroperoxides into highly reactive radicals.
Role of Stabilizers in Inhibiting Oxidation
To mitigate oxidative degradation, stabilizers, particularly antioxidants, are incorporated into polymer formulations like this compound. Antioxidants function by interfering with the free radical chain mechanism.
Primary antioxidants: These are radical scavengers that donate a hydrogen atom to peroxy or alkyl radicals, converting them into more stable species and interrupting the propagation cycle. Hindered phenols and aromatic amines are common types of primary antioxidants.
Secondary antioxidants: These compounds decompose hydroperoxides, which are key intermediates in the auto-oxidation process, into non-radical products. Phosphites and thiosynergists are examples of secondary antioxidants.
Often, a combination of primary and secondary antioxidants is used to provide synergistic protective effects, offering more effective stabilization than either type alone. The selection and concentration of antioxidants in this compound are critical for ensuring its long-term stability and performance in oxygen-rich environments or at elevated temperatures.
Hydrolytic Degradation and Environmental Stability
Hydrolytic degradation involves the scission of polymer chains through reaction with water. This process is particularly relevant for polymers containing hydrolyzable groups in their backbone, such as ester, amide, or ether linkages. The rate of hydrolytic degradation is influenced by factors such as temperature, pH, and the accessibility of the hydrolyzable groups to water.
This compound, being an SEBS-based TPE, primarily consists of stable C-C and C-H bonds in its main chain, with ether linkages potentially present depending on the specific SEBS synthesis route or formulation additives. SEBS copolymers are generally known for good resistance to water and various aqueous solutions. However, long-term exposure to hot water, steam, or aggressive chemical solutions (acids or bases) could potentially lead to some degree of hydrolytic attack, particularly if hydrolyzable linkages are present or if additives are susceptible to hydrolysis.
Studies on the hydrolytic degradation of other polymers, such as polylactic acid (PLA) or polybutylene adipate (B1204190) terephthalate (B1205515) (PBAT) which contain ester bonds, demonstrate that hydrolysis leads to chain scission and a decrease in molecular weight, affecting mechanical properties. The presence of anti-hydrolysis agents can be employed to mitigate this degradation in susceptible polymers. While this compound exhibits good chemical resistance to water , the extent of hydrolytic degradation under extreme or prolonged conditions would depend on the specific this compound formulation.
Photodegradation Processes and UV Stabilization Strategies
Photodegradation is a significant concern for polymeric materials exposed to ultraviolet (UV) radiation, such as sunlight. This process involves the absorption of UV light energy, which can initiate chemical reactions leading to the scission of polymer chains and the formation of free radicals . These reactions can propagate, causing further degradation and ultimately altering the material's physical and chemical properties, including mechanical strength, flexibility, and appearance . The susceptibility of a polymer to photodegradation is influenced by its inherent chemical structure and the environmental conditions, including the intensity and wavelength of UV light, temperature, and the presence of oxygen and moisture .
For this compound, identified as a polymeric compound based on hydrogenated styrene-ethylene/butylene-styrene (SEBS) block copolymer , photodegradation would primarily involve the UV-induced oxidation of the polymer backbone. This can manifest as a reduction in tensile strength and elongation at break, as well as visual changes like discoloration or surface cracking.
To counteract photodegradation, UV stabilization strategies are employed through the incorporation of specific additives into the polymer matrix . These stabilizers function through various mechanisms:
UV Absorbers: These compounds selectively absorb harmful UV radiation and dissipate the energy safely, often as heat, preventing the UV light from initiating degradation in the polymer itself .
Hindered Amine Light Stabilizers (HALS): HALS compounds are highly effective radical scavengers. They interrupt the chain reactions of photo-oxidation by reacting with the free radicals formed during the degradation process, thereby inhibiting further damage .
Quenchers: These additives work by deactivating excited states of chromophores within the polymer that could otherwise lead to the formation of free radicals and initiate degradation .
In applications like this compound fencing, UV stabilization is a key feature highlighted to maintain the material's color and structural integrity under prolonged sun exposure . While the specific chemical identities of the UV stabilizers used in this compound tubing are typically proprietary, their function is to protect the SEBS copolymer from the damaging effects of UV radiation through these established mechanisms. The use of pigments like carbon black can also contribute to UV resistance by absorbing UV light .
Biodegradation of Elastomeric Systems (from a Chemical Transformation Perspective)
Biodegradation, in the context of elastomeric systems, refers to the chemical transformation of the polymer material by biological agents, primarily microorganisms such as bacteria, fungi, and algae . This process involves the enzymatic breakdown of the polymer chains into smaller molecules that can be metabolized by these organisms, leading to mineralization into simple compounds like carbon dioxide, water, and biomass .
The extent and rate of biodegradation are dictated by the polymer's chemical structure, molecular weight, degree of crystallinity, and the presence of easily cleavable bonds within its backbone . Natural polymers are generally more biodegradable due to the presence of hydrolyzable linkages susceptible to enzymatic attack . In contrast, many synthetic polymers, characterized by stable carbon-carbon backbones, exhibit significant resistance to microbial degradation .
This compound, based on a hydrogenated SEBS block copolymer , falls into the category of synthetic elastomers. SEBS copolymers are composed of styrene and ethylene/butylene segments . Polystyrene, a related polymer, is known for its poor biodegradability due to its stable chemical structure . Given the stable nature of the SEBS backbone, this compound is expected to be resistant to rapid biodegradation.
Studies investigating the biodegradation of flexible polymeric materials often employ analytical techniques to monitor chemical transformations. Fourier Transform Infrared (FTIR) spectroscopy can be used to detect changes in functional groups and bond structures within the polymer matrix as a result of microbial activity . Thermogravimetric Analysis (TGA) can provide information on changes in the thermal stability of the material, which may occur as a result of biodegradation-induced chain scission . Scanning Electron Microscopy (SEM) allows for the visualization of changes in the surface morphology, including the presence of microbial colonization and surface erosion .
While research is ongoing to develop biodegradable elastomers, often by incorporating bio-based components or designing polymers with labile linkages , the primary performance requirements for materials like this compound in pharmaceutical and biopharmaceutical applications emphasize chemical inertness and stability rather than biodegradability. The available information does not suggest that this compound is formulated to be readily biodegradable.
Chemical Interactions of Stabilizers and Degradation Products
The effectiveness and longevity of the stabilization system in this compound are intrinsically linked to the complex chemical interactions that occur within the polymer matrix, both among the stabilizers themselves and between the stabilizers and the degradation products that form over time. Stabilizers are specifically designed to intercept and neutralize the reactive species that drive degradation processes such as photo-oxidation and thermal degradation .
In the context of photodegradation, UV absorbers function by undergoing reversible chemical transformations upon absorbing UV light, effectively dissipating the energy and preventing it from damaging the polymer chains . HALS compounds participate in a series of complex reactions to trap alkyl and peroxyl radicals, forming stable species and regenerating the active HALS compound, thus providing long-term protection .
Polymer degradation inevitably leads to the formation of various chemical species, including free radicals, hydroperoxides, and smaller chain fragments . These degradation products can interact with the stabilization system. For example, hydroperoxides are key intermediates in oxidative degradation and can decompose to form new radicals. Certain types of stabilizers, such as some antioxidants, are specifically designed to decompose hydroperoxides into inert products, thereby breaking the degradation cycle .
However, the interactions are not always straightforward or beneficial. Stabilizers can be consumed over time as they perform their protective function . Their effectiveness can also be compromised by physical processes such as leaching or migration out of the polymer matrix, which can be accelerated by contact with certain fluids or elevated temperatures . Furthermore, the degradation products of the polymer or the transformation products of the stabilizers themselves could potentially impact the material's properties or interact with substances in contact with the material .
Comprehensive research into the chemical interactions between specific stabilizers and the myriad of potential degradation products in a complex polymer like SEBS requires advanced analytical techniques to identify and quantify these species and elucidate reaction pathways . While general mechanisms are well-understood for polymer systems, detailed studies specific to the this compound formulation would be necessary for a complete picture of these interactions.
Compound Names and PubChem CIDs
Rheological Behavior and Polymer Dynamics from a Molecular Perspective
Molecular Chain Entanglements and Their Influence on Viscoelastic Response
Molecular chain entanglements are topological constraints that significantly influence the viscoelastic properties of polymers, particularly above their glass transition temperature. In entangled polymer melts, chains are intertwined, restricting their movement. These entanglements act as temporary or physical cross-links, forming a transient network that imparts elastic characteristics to the material.
The density and nature of these entanglements are key determinants of the polymer's viscoelastic response. At short timescales or high deformation rates, the entangled network behaves much like a solid, resisting deformation elastically. Over longer timescales or at lower deformation rates, the polymer chains can slowly disentangle and move past each other through a process often described by the reptation model, leading to viscous flow. This interplay between elastic deformation and viscous flow due to entanglement and disentanglement is fundamental to the observed viscoelasticity of SEBS-based TPEs. The presence of entanglements contributes to phenomena such as stress relaxation and a pronounced elastic plateau in dynamic mechanical analysis.
Segmental Dynamics and Relaxation Phenomena in C-Flex Systems
Segmental dynamics refers to the localized motions of polymer chain segments, which occur at shorter length and time scales compared to the motion of the entire chain. These dynamics are crucial for understanding the different relaxation phenomena observed in polymers.
In SEBS block copolymers, the distinct chemical nature of the styrene (B11656) (S) and ethylene (B1197577)/butylene (EB) blocks leads to microphase separation, where blocks of the same type aggregate into domains. The dynamics of the polymer segments are influenced by these structural constraints. Segmental relaxation, often associated with the glass transition temperature (Tg) of the respective blocks, contributes to the material's viscoelastic behavior, particularly at temperatures near or between the Tgs of the blocks.
Relaxation phenomena in this compound systems involve a spectrum of relaxation times, ranging from fast, localized segmental motions to slower, large-scale chain rearrangements and disentanglement processes. The distribution of these relaxation times is directly related to the molecular weight distribution, chain architecture, and the nature of the physical network formed by entanglements and microphase separation. Techniques like dielectric spectroscopy and rheology are used to probe these dynamics and understand how molecular structure impacts relaxation behavior.
Polymer Melt Rheology and Processing Science (focused on molecular-level understanding)
The melt rheology of SEBS-based TPEs is of paramount importance for their processing via techniques such as extrusion and injection molding. Understanding the flow behavior at a molecular level allows for the optimization of processing parameters to achieve desired product properties and avoid defects.
A key characteristic of polymer melts is their non-Newtonian shear-thinning behavior, where the viscosity decreases with increasing shear rate. This occurs because, under increasing shear stress, the entangled polymer chains become oriented and disentangled in the direction of flow, reducing resistance to flow. The degree of shear thinning is influenced by molecular characteristics such as molecular weight, molecular weight distribution, and chain architecture.
The viscoelastic nature of polymer melts also leads to elastic phenomena during processing, such as die swell (extrudate swell), where the polymer expands upon exiting a die. This is a result of the stored elastic energy in the oriented and stretched polymer chains recovering after the release of shear stress. Understanding and controlling these viscoelastic effects at the molecular level is critical for maintaining dimensional stability and quality in processed this compound products.
While specific numerical rheological data for this compound were not extensively detailed in the provided search snippets, research on similar SEBS-based TPEs indicates that factors like SEBS content in blends significantly affect complex viscosity and shear thinning behavior. For instance, increasing the SEBS content in PP/SEBS blends has been shown to enhance complex viscosity and exhibit more pronounced shear thinning compared to pure PP.
Influence of Molecular Architecture on Flow and Deformation
The molecular architecture of SEBS block copolymers, including factors such as molecular weight, the ratio of styrene to ethylene/butylene blocks, and the arrangement of these blocks (e.g., linear vs. radial or star-shaped), profoundly influences their rheological behavior and how they flow and deform.
Higher molecular weight generally leads to increased chain entanglement density, resulting in higher melt viscosity and more pronounced elastic behavior. The distribution of molecular weights also plays a role; a broader molecular weight distribution can lead to more significant shear thinning.
Chemical Interactions and Interface Science of C Flex Compounds
Adhesion Mechanisms at Interfaces with Other Materials (chemical bonding, surface energy)
Adhesion at the interface between C-Flex and other materials, particularly rigid substrates in applications like overmolding, is a complex phenomenon governed by several molecular factors. Key among these are surface energy matching, wetting, flow behavior, and molecular interactions . Achieving good adhesion often relies on matching the surface energies of the TPE and the substrate . Wettability, which is influenced by the rheology and surface chemistry of the TPE, is also crucial for establishing intimate contact between the materials .
Chemical Compatibility and Blending Studies with Other Polymeric Systems
Thermoplastic elastomers like this compound are inherently polymeric mixtures or compounds . This compound itself is described as a unique, patented thermoplastic elastomer . The chemical compatibility of this compound with other polymeric systems is particularly relevant in applications such as overmolding, where this compound is bonded to rigid thermoplastic substrates .
Chemical compatibility between the TPE compound and the substrate is a key factor in achieving a strong bond . This compatibility is related to the surface energies and the cohesive density match between the materials . Depending on processing conditions like molding method and temperature, molecular mixing can occur at the interface, contributing to the bond . TPEs with varied chemistries are developed to meet the requirements for bonding to different rigid plastic substrates, including polypropylene, polycarbonate, ABS, polyacetal, and polyamide . The ability of a single TPE chemistry to bond to all rigid plastic substrates is limited, highlighting the importance of specific formulations for compatibility . Comparability studies between different TPE tubing formulations, such as this compound 374 and Tuflux TPE, assess their physical properties and performance, indirectly reflecting aspects of their chemical nature and suitability for similar applications .
Surface Chemistry Modification for Enhanced Interfacial Adhesion
Surface chemistry plays a significant role in the interfacial adhesion of polymers . Modification of polymer surfaces is a known strategy to enhance adhesion by altering surface properties such as surface energy, wettability, and the presence of functional groups capable of chemical bonding .
While general principles of polymer surface modification for enhanced adhesion involve techniques like introducing functional groups, improving surface hydrophilicity, and increasing van der Waals bonding through surface cleaning , specific details on the surface chemistry modification of this compound for the explicit purpose of enhancing interfacial adhesion with other materials are not extensively detailed in the provided search results. However, the inherent surface properties of this compound, such as its ultra-smooth inner bore and low protein binding and platelet adhesion characteristics, are highlighted as beneficial for biopharmaceutical applications, suggesting a surface chemistry tailored for minimal interaction with biological fluids . These properties are related to the material's surface chemistry, which is controlled during manufacturing . The development of specific this compound formulations also involves balancing rheology and surface chemistry to optimize bonding to various substrates .
Interaction with Solvents and Chemical Permeation Mechanisms
The interaction of this compound with solvents and the mechanisms of chemical permeation through the material are crucial for its performance, particularly in fluid transfer applications. This compound exhibits good chemical resistance to a range of substances, including dilute/weak and strong/concentrated acids and bases, salts, and high-purity water . This resistance indicates a degree of chemical stability in the presence of these reagents.
However, this compound is generally not recommended for use with alcohols and organic solvents . Long-term exposure to organic solvents, oils, and fuels can lead to some degradation of TPE compounds . This suggests that these substances can interact with the polymer matrix, potentially causing swelling, dissolution of components, or changes in material properties.
This compound is noted for being significantly less permeable than silicone tubing . Permeation through polymers is typically a diffusion-controlled process involving the absorption of the chemical species into the polymer matrix, followed by its diffusion through the material. The lower permeability of this compound implies that the solubility and/or diffusion rate of various gases and liquids within the this compound material are lower compared to silicone. This characteristic is advantageous in applications where maintaining the purity of the transferred fluid and preventing the ingress of gases are important . The specific chemical composition and morphology of the this compound TPE, including the nature of its thermoplastic and elastomeric phases and any fillers or additives, influence its resistance to chemical attack and its permeability characteristics.
Theoretical and Computational Modeling of C Flex Analogs
Molecular Dynamics Simulations for Polymer Chain Behavior and Interactions
Molecular Dynamics (MD) simulations are widely used to study the behavior and interactions of polymer chains in TPEs and TPVs. These simulations can provide insights into miscibility, thermal transitions, and the dynamics of polymer chains within these systems. For instance, atomistic simulations have been employed to investigate the specific volume of components like poly(vinylidene fluoride) (PVDF) and hydrogenated nitrile rubber (HNBR) in blends at different temperatures, helping to estimate glass transition temperatures (Tg). MD simulations can also reveal details about the interaction parameters between different polymer chains, indicating miscibility or immiscibility. Studies have used MD to examine the dynamics of single polymer chains and their interfacial properties in different environments. Furthermore, MD simulations are used to study the thermo-mechanical response of cross-linked polymers, investigating the influence of factors like model size, epoxy strand length, and cure degree on properties. Fully atomistic MD simulations can characterize the relationship between structural and elastic properties of thermosetting polymers in both glassy and rubbery states.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of materials. While often applied to smaller molecules or crystalline structures, DFT can provide valuable insights into the behavior of specific chemical groups or interactions within the polymers that constitute TPEs and TPVs. For example, DFT calculations have been used to evaluate the energy characteristics and safety performances of high-nitrogen heterocyclic compounds relevant to energetic materials, demonstrating how substituents affect performance. DFT is also employed to estimate the electronic structure and intrinsic properties of materials like perovskite oxides, including energy levels, bandgap, band structure, Fermi energy, and density of states, which are crucial for understanding their potential in applications like solar cells. This method can help unravel the significance of different crystal spin states and their interaction with adsorbates. DFT calculations can also be used to study charge transfer phenomena and nonlinear optical behavior in organic dyes.
Coarse-Grained Models for Mesoscale Simulations
Coarse-grained (CG) models are essential for simulating polymer systems at larger length and time scales, bridging the gap between atomistic details and macroscopic behavior. These models represent groups of atoms as single "beads," significantly reducing computational cost while retaining essential features of polymer dynamics. CG molecular dynamics simulations can be used to examine the mechanical properties of TPV materials, such as those based on polylactide (PLA) and slide ring polymer material (SeRM). They can also be applied to study the morphological organization during the processing of soft matter, such as the solvent evaporation in organic solar cells, and can be backmapped to atomistic detail. Enhanced coarse-graining methods have been developed for multiscale modeling of complex copolymers with long chains, like thermoplastic polyurethanes (TPUs), allowing for the study of properties such as bulk modulus and Poisson's ratio by varying segment composition. CG models are also used to predict viscoelastic properties of polymers and elastomers.
Predictive Modeling of Structure-Property Relationships based on Chemical Composition
Predictive modeling aims to establish relationships between the chemical composition and structure of polymers and their resulting macroscopic properties. This is a significant challenge due to the complex nature of polymer chains and their behavior across multiple scales. Data-driven approaches, including statistical and informatics methods, are increasingly used in polymer science to predict desired properties and understand underlying mechanisms. For example, machine learning models have been developed to predict the Young's modulus of elastomers based on their monomer chemistry, demonstrating the potential to use such models as design tools to achieve target property values. These methods can help interpret the underlying physical forces influencing material behavior. Predictive modeling can be applied to various polymer systems, including block copolymers, to predict stress-strain curves by combining simulation techniques with deep learning.
Machine Learning Approaches in Elastomer Design and Discovery
Machine learning (ML) is accelerating the discovery and design of new materials, including elastomers. ML algorithms can analyze large datasets to identify complex relationships between material structure, processing, and properties that might be difficult to discern through traditional methods. ML models can be used to predict specific properties of TPV materials based on formula information, improving the efficiency and accuracy of formula design. Techniques like XGBoost have been successfully applied to predict properties such as density, tensile strength, flexural strength, and melt mass flow rate of TPVs. ML can also be used to generate new formula combinations, providing a broader space for material exploration. Furthermore, ML algorithms, including deep learning, are being used for tasks like predicting material properties from structural representations and identifying relevant structural motifs.
Modeling Chemical Reactions and Transport Phenomena within Polymeric Matrices
Modeling chemical reactions and transport phenomena within polymeric matrices is crucial for understanding processes like curing, degradation, and the diffusion of small molecules. Computational methods can simulate reaction pathways and the movement of substances through the polymer network. While the provided search results don't directly detail chemical reactions within TPE/TPV matrices related to C-Flex analogs, they highlight the application of modeling in related areas. For instance, DFT can be used to study reaction thermodynamics and the energy landscape during material synthesis. Molecular dynamics simulations can also be used to study transport phenomena in different systems, such as electrolyte solutions. Understanding transport within polymeric matrices is relevant for applications where the material acts as a barrier or a medium for diffusion.
Advanced Applications Enabled by Specific Chemical Design of C Flex Systems
Permeation Barriers and Membrane Science
Research indicates that C-Flex exhibits significantly lower permeability compared to silicone, a property highly valued in applications requiring containment or protection from environmental ingress. This reduced permeability is a direct consequence of the chemical nature of the polymer network, which creates a more tortuous path or stronger interactions hindering the movement of permeating species through the material matrix. The specific types of polymer blocks or phases within the this compound TPE contribute to this barrier property; for instance, a continuous phase with low free volume or strong intermolecular forces can impede diffusion.
In membrane science, chemical selectivity and transport are paramount. While this compound is primarily known for its barrier properties in tubing and fluid transfer, its inherent low permeability and chemical resistance suggest potential, or current, roles in less conventional membrane applications where selective transport or exclusion of specific chemicals is required. The interaction between the permeating substance and the polymer matrix—governed by chemical affinity, size, and shape—determines the rate and selectivity of transport. The chemical inertness of this compound to concentrated acids and alkalis further enhances its suitability for handling a wide range of chemicals without degradation, maintaining its barrier integrity over time.
Chemical Sensors and Actuators Based on this compound Derivatives
The application of flexible materials in chemical sensors and actuators is an active area of research, focusing on materials capable of chemical recognition and response. While direct research specifically detailing this compound TPEs as the primary sensing element is not widely reported in the provided search snippets, the material's properties make it a highly suitable substrate or component in the construction of flexible chemical sensors and actuators.
The chemical design of this compound, particularly its flexibility and potential for surface modification, is key here. Flexible sensors often rely on a change in electrical or physical properties of a sensing layer upon interaction with a target chemical. A flexible substrate like this compound can support thin films or nanoparticles of chemically sensitive materials (e.g., carbon particles, metal oxides, or conductive polymers). The mechanical flexibility of this compound allows these sensors to conform to irregular surfaces or withstand movement without losing function.
Furthermore, the chemical nature of the this compound surface can potentially be tailored through various surface treatments to enhance adhesion of sensing layers or to introduce functional groups that aid in the selective recognition of specific chemicals. While the search results mention resistive flex sensors with carbon textures sensitive to gases , these are not explicitly identified as using this compound TPE as the sensing material itself, but rather as a flexible substrate. The chemical stability and inertness of this compound are also advantageous, ensuring that the substrate material does not react with the target chemicals or the sensing layer, thus maintaining sensor performance and longevity.
Encapsulation Technologies and Controlled Release Systems
This compound's chemical properties related to interaction and diffusion are highly relevant to encapsulation technologies and controlled release systems. Encapsulation involves enclosing a substance within a material to protect it from the environment, separate it from other substances, or control its release rate. Controlled release systems utilize a matrix material to govern the rate and duration of the release of an active agent.
The low permeability of this compound to gases and vapors is a critical chemical property for encapsulation, providing a barrier that protects sensitive contents from moisture, oxygen, and other environmental contaminants. This is particularly important in biopharmaceutical applications where maintaining the sterility and integrity of fluids or sensitive biological materials is paramount. The chemical inertness of this compound ensures that it does not react with or leach substances into the encapsulated material, which is a key requirement for maintaining purity and stability.
While the search results primarily highlight this compound tubing for fluid transfer and single-use assemblies (which can be considered a form of fluid encapsulation), the principles extend to other encapsulation scenarios. The ability of this compound to be molded and bonded facilitates the creation of sealed encapsulation systems. The diffusion characteristics of the TPE matrix would also play a role in controlled release applications, where the rate of release of an embedded substance is controlled by its diffusion through the polymer. The specific chemical interactions between the active agent and the this compound matrix, including solubility and affinity, would influence the diffusion coefficient and thus the release profile.
Advanced Adhesives and Sealants
The chemical bonding and cohesive mechanisms of this compound are fundamental to its utility in applications involving adhesives and sealants, particularly in the creation of integrated fluid handling systems and single-use assemblies. The thermoplastic nature of this compound TPE allows it to be thermally processed, enabling techniques like heat sealing and welding for creating strong, leak-proof connections without the need for traditional adhesives in some cases.
Beyond thermal processing, this compound is described as moldable, bondable, and formable, indicating its compatibility with adhesive bonding processes. The chemical composition of the TPE surface influences its surface energy and the types of chemical interactions it can form with adhesives. Effective adhesive bonding relies on strong chemical interactions (e.g., covalent bonds, hydrogen bonding, Van der Waals forces) and mechanical interlocking between the adhesive and the substrate. The specific polymer chemistry of this compound allows for these interactions with compatible adhesive systems.
Emerging Technologies Utilizing this compound's Unique Chemical Composition
The unique combination of properties conferred by the chemical composition of this compound TPEs positions the material for potential applications in various emerging technologies. While the search results did not specifically identify "this compound" in the context of projects like HBI-C-Flex or Flex-C-Cat II (which appear unrelated to the TPE) , the inherent characteristics of this compound are valuable in several burgeoning fields.
The flexibility, chemical resistance, and low permeability of this compound make it suitable for advanced flexible medical devices beyond traditional tubing, potentially in areas like wearable drug delivery systems or implantable sensors where a biocompatible and chemically stable flexible material is required. Its use in single-use bioprocessing assemblies represents an evolving technology aimed at improving efficiency and reducing contamination risks in pharmaceutical manufacturing; the chemical inertness and low extractables profile of this compound are critical enablers in this area.
Furthermore, as flexible electronics and soft robotics continue to develop, materials that offer a combination of mechanical flexibility and specific chemical interactions or barrier properties will be increasingly valuable. The ability to potentially modify the surface chemistry of this compound or integrate it with functional materials could lead to novel applications in these areas. The ongoing research and development in TPE formulations suggest that further tailoring of the chemical composition of materials like this compound could unlock new possibilities in a range of advanced technologies requiring materials with a versatile balance of chemical and physical attributes.
Physical Properties of this compound Formulations (Example Data)
The chemical design of this compound TPEs directly influences their macroscopic physical properties, which are critical for their performance in various applications. The table below presents typical physical properties for different this compound formulations based on available data.
| Property | ASTM Method | Formulation 374 (Value or Rating) | Formulation 082 (Value or Rating) | Formulation 072 (Value or Rating) |
| Appearance | – | Translucent | Translucent | Opaque |
| Durometer, Shore A | D2240 | 60 | 60 | 60 |
| Tensile Strength, psi | D412 | 1190 | 1106 | 1196 |
| Elongation, % | D412 | 915 | 874 | 896 |
| Graves Tear Strength, pli | D624 Die C | 155 | 150 | 155 |
| Compression Set (22 hrs @ 70°C), % | D395 Method B | 25 | 53 | 43 |
| Water Absorption, % at 100% RH | D570 | 0.004 | 0.017 | 0.006 |
Note: Values may vary depending on specific testing conditions and batch.
Compound Names and PubChem CIDs
As established, "this compound" is a trademarked name for a family of thermoplastic elastomer materials/formulations, not a single chemical compound. Therefore, a specific PubChem CID for "this compound" as a whole is not applicable. The material's properties arise from the combination and structure of its constituent polymers, which are not detailed as specific compounds with CIDs in the public domain search results.
No specific chemical compounds with corresponding PubChem CIDs were identified in the provided search results in the context of being a constituent chemical compound of this compound TPEs. The discussion revolves around the material class (thermoplastic elastomer) and its bulk chemical and physical properties.
Future Directions and Unexplored Research Avenues in Elastomer Chemistry
Development of Novel Monomer Systems and Polymer Architectures
The fundamental properties of elastomers are intrinsically linked to the chemical structure of their constituent monomers and the resulting polymer architectures. Future research is heavily focused on designing and synthesizing novel monomer systems and precisely controlling polymerization processes to achieve tailored macromolecular structures.
One significant direction involves the development of bio-based monomers derived from renewable resources, aiming to reduce reliance on fossil fuels and improve the sustainability profile of elastomers . Researchers are exploring the conversion of vegetable oils and sugars into monomers like hydroxy fatty acid methyl esters or butanediol, which can then be polymerized into novel polyesters and polyurethanes with elastomeric properties .
Beyond monomer composition, controlling polymer architecture is crucial for tuning properties. Advances in controlled polymerization techniques, such as living anionic polymerization and reversible addition–fragmentation chain transfer (RAFT) polymerization, enable the synthesis of complex architectures like block copolymers, star copolymers, graft copolymers, and bottlebrush polymers osti.govresearchgate.netexlibrisgroup.com.cnresearchgate.netmdpi.com. These architectures can lead to unique phase separation behaviors and network formations, influencing mechanical strength, elasticity, and other performance characteristics researchgate.netmdpi.com. For instance, star-shaped thermoplastic elastomers prepared via RAFT polymerization have shown potential for enhanced strength mdpi.com.
Research also includes incorporating functional groups into polymer chains, either at chain ends or along the backbone, to impart specific properties. researchgate.netresearchgate.net This can lead to improved interactions with fillers, enhanced self-healing capabilities, or the ability to respond to external stimuli. Novel styrenic and methyl styrenic monomers containing amine functional groups are being developed for in-chain functionalization of tire elastomers researchgate.net.
Self-Healing and Responsive Chemical Systems in Elastomer Analogues
Damage accumulation is a major factor limiting the lifespan of elastomeric components. The development of self-healing elastomers, capable of autonomously repairing damage, is a highly active research area. This involves incorporating dynamic chemical bonds or supramolecular interactions into the polymer network that can break and reform mdpi.comcsic.esrsc.orgeuropa.euipfdd.demdpi.com.
Mechanisms being explored include reversible covalent bonds (e.g., Diels-Alder reactions, disulfide exchange) and non-covalent interactions (e.g., hydrogen bonds, ionic interactions, metal-ligand coordination) mdpi.comcsic.esrsc.org. Hydrogen bonds, due to their dynamic nature and tunability, have been widely used in self-healing elastomer design mdpi.com. The synergistic effect of multiple dynamic interactions is also being investigated to achieve self-healing at room temperature mdpi.com.
Beyond self-healing, researchers are developing elastomers that respond to external stimuli such as temperature, light, pH, or electric/magnetic fields, leading to "smart" or responsive materials csic.esacs.org. These responsive properties are often achieved by incorporating specific functional groups or fillers that interact with the stimulus, triggering a change in the elastomer's shape, stiffness, or other properties acs.org. Shape memory elastomers, for example, can recover a pre-deformed shape upon stimulus application acs.org.
Challenges in this field include achieving efficient healing under practical conditions (e.g., room temperature, without external intervention), maintaining robust mechanical properties alongside self-healing ability, and ensuring the long-term durability of the healing function mdpi.com.
Integration with Sustainable Chemistry and Circular Economy Principles (Chemical Recycling, Upcycling)
The environmental impact of elastomers, particularly rubber waste like end-of-life tires, is a significant concern. Future research is increasingly focused on integrating sustainable chemistry principles and enabling a circular economy for elastomers milanounica.itresearch-in-bavaria.deunctad.orgteknorapex.com.
This involves several key areas:
Bio-based Feedstocks: Developing elastomers from renewable resources, as mentioned in Section 10.1, reduces dependence on petrochemicals .
Design for Recyclability: Designing elastomers with molecular structures that facilitate recycling is crucial. Thermoplastic elastomers (TPEs), unlike traditional thermoset rubbers, can be reprocessed and recycled due to their thermoplastic nature teknorapex.com.
Chemical Recycling and Upcycling: Developing chemical processes to break down waste elastomers into monomers or valuable intermediate chemicals (chemical recycling) or to convert them into materials with higher value (upcycling) is a critical research direction research-in-bavaria.deunctad.orgthws.deresearchgate.netresearchgate.net. Chemical recycling can involve processes that cleave polymer chains or dynamic bonds within the network researchgate.net. Upcycling approaches aim to transform waste into materials with enhanced properties, such as converting thermoset polyurethane foams into high-performance elastomers researchgate.netresearchgate.net.
Challenges in elastomer recycling include the complex composition of many elastomer products (e.g., tires contain various materials), the difficulty in breaking down chemically crosslinked networks in thermosets, and maintaining the quality and properties of recycled materials milanounica.itresearch-in-bavaria.dethws.de. Research is ongoing to develop efficient and environmentally friendly chemical processes for devulcanization and depolymerization research-in-bavaria.dethws.de.
Advanced Manufacturing Techniques and Their Chemical Implications (e.g., 3D Printing of Elastomers)
Advanced manufacturing techniques, particularly 3D printing (additive manufacturing), offer unprecedented opportunities for creating complex and customized elastomer structures. However, adapting elastomers for these techniques presents unique chemical challenges kuraray.comsci-hub.sec3dmaterials.comichemc.ac.lkresearchgate.net.
Different 3D printing technologies have specific requirements for elastomer precursors. For example, vat polymerization techniques require low-viscosity resins that can be cured by light, while fused deposition modeling (FDM) requires filaments with appropriate thermal and rheological properties sci-hub.seichemc.ac.lk. Material extrusion techniques, including reactive extrusion for thermosetting elastomers, are also being explored c3dmaterials.com.
Chemical research in this area focuses on:
Developing printable elastomer formulations: This involves designing monomers, oligomers, or polymer blends with suitable viscosity, curing mechanisms (e.g., photocuring, thermal curing), and flow properties for different printing processes sci-hub.seichemc.ac.lkresearchgate.net.
Controlling curing kinetics: For thermosetting elastomers, controlling the crosslinking reaction during printing is essential to achieve the desired shape and mechanical properties c3dmaterials.comresearchgate.net.
Understanding the impact of printing on material properties: The layer-by-layer nature of 3D printing can introduce anisotropy and affect the mechanical performance of the final part. Research is needed to understand and control these effects through material design and process optimization sci-hub.seresearchgate.netresearchgate.net.
Despite the challenges, 3D printing of elastomers is enabling the creation of novel structures for applications ranging from customized medical implants to flexible electronics and soft robotics sci-hub.seresearchgate.net.
Bridging Fundamental Chemical Understanding with Next-Generation Material Functionalities
A deeper fundamental understanding of the relationship between the chemical structure of elastomers and their macroscopic properties is crucial for designing next-generation materials with advanced functionalities. This involves leveraging advanced characterization techniques and computational methods researchgate.netmdpi.comelastomer-forum.commdpi.comcsic.esscm.comipfdd.demalvernpanalytical.comresearchgate.netwhiterose.ac.ukmdpi.comscirp.orgnih.govaxelproducts.comacs.org.
Key areas of research include:
Structure-Property Relationships: Investigating how variations in monomer structure, polymer architecture, crosslink density, and filler interactions at the molecular level influence macroscopic properties like elasticity, strength, toughness, and fatigue resistance researchgate.netmdpi.comcsic.eswhiterose.ac.ukmdpi.comscirp.org. Techniques like solid-state NMR, X-ray scattering, and mechanical testing are used to probe these relationships mdpi.com.
Computational Chemistry and Modeling: Utilizing computational tools such as molecular dynamics simulations and machine learning to predict material properties, screen potential monomer systems, and design optimal polymer architectures elastomer-forum.comscm.comnih.govacs.org. These methods can provide insights into molecular behavior that are difficult to obtain experimentally scm.comacs.org.
Advanced Characterization: Developing and applying advanced techniques to characterize elastomer networks, filler dispersion, and damage mechanisms at multiple length scales mdpi.commalvernpanalytical.comresearchgate.net. This includes methods for analyzing molecular mass, polymer composition, and filler distribution malvernpanalytical.com.
By bridging fundamental chemical knowledge with advanced characterization and computational tools, researchers aim to rationally design elastomers with unprecedented properties, such as extreme temperature resistance, enhanced durability, specific biological interactions for biomedical applications, and tailored mechanical responses acs.orgrsc.org.
Compound Names and PubChem CIDs
Q & A
Basic Research Questions
Q. How to assess the chemical compatibility of C-FLEX® tubing in microfluidic experiments?
- Methodological Answer : Researchers should first consult standardized chemical compatibility charts (e.g., Masterflex®’s 21°C data) to identify permissible chemicals and exposure durations . For validation, conduct controlled bench tests using small tubing segments under experimental conditions (temperature, pressure, flow rate). Monitor for signs of degradation (swelling, discoloration, or reduced elasticity) and compare results with the compatibility table. Include a control group with inert materials (e.g., PTFE) to validate observations .
Q. What experimental design considerations are critical when integrating this compound® laser combiners into optical systems?
- Methodological Answer : Prioritize alignment protocols to ensure beam overlap stability, referencing manufacturer guidelines for wavelength-specific calibration . Use interferometry or beam profilers to verify collimation. For modular setups, document optical path adjustments and environmental factors (e.g., temperature fluctuations) that may affect performance. Include redundancy checks, such as backup laser diodes, to mitigate experimental interruptions .
Advanced Research Questions
Q. How to analyze contradictory data arising from this compound® tubing degradation in continuous-flow synthesis?
- Methodological Answer : When degradation occurs despite compatibility charts (e.g., unexpected reactions with chlorosulfonic acid), perform failure analysis:
- Step 1 : Replicate the experiment using PTFE tubing as a control to isolate material-specific effects .
- Step 2 : Conduct accelerated aging tests under elevated temperatures to identify threshold degradation points.
- Step 3 : Use spectroscopy (FTIR, Raman) to detect chemical changes in the tubing matrix. Cross-reference findings with real-time process monitoring data (e.g., pressure spikes, flow inconsistencies) .
Q. What methodologies ensure reproducibility in this compound® laser combiner applications for optogenetics?
- Methodological Answer :
- Parameter Optimization : Systematically test modulation parameters (pulse duration, power output) using in vitro neuronal models. Document alignment tolerances with µm-scale precision to account for beam drift .
- Data Validation : Employ high-speed cameras or photodetectors to capture temporal beam stability. Compare results across multiple experimental runs, applying ANOVA to quantify variance .
- Safety Protocols : Adhere to IEC 60825-1 standards for laser safety, including interlocks and beam dumps, to prevent artifacts from unintended exposure .
Methodological Resources
- Chemical Compatibility Testing : Refer to Masterflex®’s table for baseline data, but supplement with kinetic studies to model long-term degradation .
- Optical System Reproducibility : Use modular design principles (e.g., kinematic mounts) and publish alignment protocols in supplementary materials to aid replication .
- Data Contradiction Framework : Apply root-cause analysis (e.g., Ishikawa diagrams) to disentangle material limitations from experimental artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
